REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13]([CH3:19])[CH2:14][CH2:15][C:16]([NH2:18])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13]([CH3:19])[CH2:14][CH2:15][CH2:16][NH2:18])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2.3.4.5.6,8.9|
|
Name
|
3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propanamide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCN(CCC(=O)N)C
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.95 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified twice by chromatography on basic alumina
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CCN(CCCN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.86 g | |
YIELD: PERCENTYIELD | 60.8% | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |